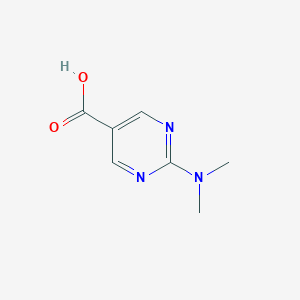

2-Dimethylamino-pyrimidine-5-carboxylic acid

Description

2-(Dimethylamino)pyrimidine-5-carboxylic acid (CAS 180283-66-3) is a pyrimidine derivative with a dimethylamino group at position 2 and a carboxylic acid moiety at position 5. Its molecular formula is C₇H₉N₃O₂ (molecular weight: 167.17 g/mol). The compound is typically stored under dry conditions at 2–8°C to maintain stability . It is a key intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules. Safety data indicate hazards such as skin/eye irritation and respiratory sensitization (H315, H319, H335) .

Properties

IUPAC Name |

2-(dimethylamino)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-10(2)7-8-3-5(4-9-7)6(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCWZXRVFHICLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292088 | |

| Record name | 2-Dimethylamino-pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180283-66-3 | |

| Record name | 2-Dimethylamino-pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylamino-pyrimidine-5-carboxylic acid typically involves the reaction of 2-chloro-5-nitropyrimidine with dimethylamine, followed by reduction of the nitro group to an amino group and subsequent carboxylation . The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Dimethylamino-pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Building Block for Pharmaceuticals

DMAPCA serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, making it a valuable precursor in drug design .

2.2 Anti-inflammatory Properties

Research has indicated that derivatives of DMAPCA exhibit significant anti-inflammatory effects. For instance, studies have shown that certain pyrimidine derivatives can potently suppress COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory diseases.

2.3 Antiallergic Activity

DMAPCA derivatives have also been investigated for their antiallergic properties. They are reported to inhibit Syk tyrosine kinase activity, which is involved in allergic reactions such as asthma and allergic rhinitis. This mechanism positions DMAPCA as a candidate for developing new antiallergic medications .

Case Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of substituted pyrimidine derivatives, compounds based on DMAPCA were tested in vivo using carrageenan-induced paw edema models. The results demonstrated that these derivatives exhibited stronger COX-2 inhibition compared to traditional NSAIDs, indicating their potential as effective anti-inflammatory agents .

Case Study 2: Antiallergic Mechanisms

A patent detailing pyrimidine-5-carboxamide derivatives highlighted their effectiveness in inhibiting IgE-mediated allergic responses. The study focused on the interaction of DMAPCA derivatives with immune cell signaling pathways, showcasing their potential in treating conditions like bronchial asthma .

Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Building block for synthesizing pharmaceuticals | Enhances biological activity through structural modifications |

| Anti-inflammatory | Inhibition of COX-2 activity | Comparable IC50 values to celecoxib; potential for new anti-inflammatory drugs |

| Antiallergic Activity | Inhibition of Syk tyrosine kinase involved in allergic reactions | Potential treatment for asthma and allergic rhinitis |

Mechanism of Action

The mechanism of action of 2-Dimethylamino-pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with positively charged residues in the target molecule . These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Carboxylic Acid Derivatives

The following table compares 2-(dimethylamino)pyrimidine-5-carboxylic acid with analogous compounds in terms of substituents, molecular properties, and applications:

Key Research Findings and Functional Insights

Physicochemical Properties

- Solubility and Acidity: The hydroxyl group in 2-hydroxypyrimidine-5-carboxylic acid increases water solubility compared to the dimethylamino variant . Conversely, the methyl group in 4-amino-2-methylpyrimidine-5-carboxylic acid lowers acidity (pKa) at the carboxylic acid position .

- Safety Profiles: 2-(Dimethylamino)pyrimidine-5-carboxylic acid requires careful handling due to irritant properties, whereas 2-hydroxypyrimidine derivatives pose fewer respiratory risks .

Biological Activity

2-Dimethylamino-pyrimidine-5-carboxylic acid (DMAPCA) is a synthetic organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a dimethylamino group at the 2-position and a carboxylic acid group at the 5-position of a pyrimidine ring, contributes to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

DMAPCA is represented by the molecular formula C7H9N3O2 and is often encountered in its hydrochloride form, which enhances its solubility and stability. The synthesis typically involves reactions between pyrimidine derivatives and dimethylamine under controlled conditions, yielding various substituted pyrimidines with potential biological activities.

The biological activity of DMAPCA is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Studies have indicated that it may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. This inhibition suggests potential applications in anti-inflammatory therapies .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of DMAPCA and related compounds. For instance, several derivatives demonstrated significant inhibition of COX-1 and COX-2 enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . The structure-activity relationship (SAR) analyses revealed that modifications to the pyrimidine ring could enhance anti-inflammatory potency.

Table 1: Inhibition Potency of DMAPCA Derivatives

| Compound Name | COX-2 IC50 (μM) | COX-1 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| DMAPCA | 0.04 | 0.08 | 2.0 |

| Celecoxib | 0.04 | 0.05 | 1.25 |

| Compound A | 0.02 | 0.10 | 5.0 |

Cardiotonic Activity

In addition to its anti-inflammatory effects, DMAPCA has been evaluated for cardiotonic activity. Research indicated that certain derivatives of pyrimidine compounds exhibited positive inotropic effects on cardiac tissues, suggesting potential applications in treating heart conditions . The mechanisms involved may include antagonism of purinergic receptors, enhancing cardiac contractility.

Case Studies

- In Vivo Anti-inflammatory Study : A study involving carrageenan-induced paw edema in rats demonstrated that DMAPCA significantly reduced inflammation compared to control groups, indicating its efficacy as an anti-inflammatory agent .

- Cardiac Function Assessment : In experiments using guinea pig atria, DMAPCA derivatives showed enhanced contractile force compared to standard treatments, suggesting a promising role in developing new cardiotonic medications .

Q & A

Q. What computational tools aid in predicting the reactivity of this compound?

- Methodological Answer :

- DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites .

- Molecular docking (AutoDock Vina) to simulate binding with biological targets (e.g., bacterial dihydrofolate reductase) .

- QSAR models using software like MOE to predict bioactivity based on substituent descriptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.